molecular formula C2ClF6P B1595352 Bis(trifluoromethyl)chlorophosphine CAS No. 650-52-2

Bis(trifluoromethyl)chlorophosphine

Cat. No. B1595352
CAS RN: 650-52-2
M. Wt: 204.44 g/mol
InChI Key: SLPNGGHOLGPULH-UHFFFAOYSA-N
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Description

Bis(trifluoromethyl)chlorophosphine is a chemical compound with the empirical formula C2ClF6P . It’s a part of the class of compounds known as phosphines .

Scientific Research Applications

Catalysis

Bis(trifluoromethyl)chlorophosphine is used as a reactant in the synthesis of various ligands that are pivotal in catalysis. It has been utilized in the formation of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed stereoselective allylation reactions. These ligands are also used in enantioselective hydrogenations, demonstrating the compound’s versatility in catalytic processes .

Synthesis of Pharmaceuticals

In pharmaceutical research, Bis(trifluoromethyl)chlorophosphine plays a role in the synthesis of 1-[bis(trifluoromethyl)phosphine]-1’-oxazolinylferrocene ligands. These ligands have shown potential in regio- and enantioselective Pd-catalyzed allylic alkylation of monosubstituted allyl substrates, which is a critical reaction in the development of new pharmaceuticals .

Material Science

The compound’s applications extend to material science, where it contributes to the development of new materials and substances. Scientists leverage its properties to create innovative solutions for various challenges in material synthesis and engineering.

properties

IUPAC Name

chloro-bis(trifluoromethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClF6P/c3-10(1(4,5)6)2(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPNGGHOLGPULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)P(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215318
Record name Phosphinous chloride, bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trifluoromethyl)chlorophosphine

CAS RN

650-52-2
Record name Phosphinous chloride, bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000650522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinous chloride, bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(trifluoromethyl)chlorophosphine
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Bis(trifluoromethyl)chlorophosphine
Reactant of Route 3
Bis(trifluoromethyl)chlorophosphine

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